5-(difluoromethyl)-1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethyl group, a mercapto group, and a pyrazolyl group attached to a pyridopyrimidinone core. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridopyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidinone core. Common reagents used in this step include various amines and aldehydes under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through a condensation reaction with a suitable pyrazole derivative.
Introduction of the Mercapto Group: The mercapto group is introduced using thiolating agents such as thiourea or thiol derivatives.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
5-(difluoromethyl)-1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The pyrazolyl group can participate in substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyrazole derivatives.
Scientific Research Applications
5-(difluoromethyl)-1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and cell division, ultimately resulting in cell death.
The molecular targets of this compound include enzymes involved in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
5-(difluoromethyl)-1-ethyl-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Difluoromethylated Compounds: Compounds with difluoromethyl groups often exhibit unique reactivity and biological activity due to the presence of the electronegative fluorine atoms.
Mercapto Compounds: Compounds containing mercapto groups are known for their ability to form strong bonds with metal ions and other electrophiles, making them useful in various applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5OS/c1-3-21-12-10(13(22)18-14(21)23)7(11(15)16)6-9(17-12)8-4-5-20(2)19-8/h4-6,11H,3H2,1-2H3,(H,18,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPREQNUGTVMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=NN(C=C3)C)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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